molecular formula C23H22ClN3O5S B2693771 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide CAS No. 899759-94-5

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide

Numéro de catalogue: B2693771
Numéro CAS: 899759-94-5
Poids moléculaire: 487.96
Clé InChI: RCEGNGANQYMDRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a fused [1,4]dioxino[2,3-g]quinoline core substituted at position 8 with a 4-chlorobenzenesulfonyl group and at position 9 with a piperidine-4-carboxamide moiety. Its structural complexity arises from the dioxane ring fused to the quinoline system, which influences electronic properties and steric interactions. The 4-chlorobenzenesulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the piperidine-4-carboxamide moiety contributes to solubility and pharmacokinetic (PK) properties.

Propriétés

IUPAC Name

1-[8-(4-chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c24-15-1-3-16(4-2-15)33(29,30)21-13-26-18-12-20-19(31-9-10-32-20)11-17(18)22(21)27-7-5-14(6-8-27)23(25)28/h1-4,11-14H,5-10H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGNGANQYMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification methods are essential for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different piperidine derivatives .

Applications De Recherche Scientifique

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Compound 1 : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide ()

  • Core: Benzodiazol-2-one instead of dioxinoquinoline.
  • Substituents : Piperidine-1-carboxamide with a 4-chlorophenyl group.
  • Synthesis : Yield of 74% via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 4-chlorophenyl isocyanate .

Compound 2 : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid ()

  • Core: Simple benzodioxin (non-fused) vs. dioxinoquinoline.
  • Substituents : Piperidine-4-carboxylic acid instead of carboxamide.
  • Properties : Molecular weight 327.35, XLogP3 = 0.8, and higher polarity (topological polar surface area = 102) due to the carboxylic acid group .
  • Key Difference : The carboxylic acid group may limit blood-brain barrier penetration compared to the carboxamide in the target compound.

Sulfonyl-Containing Analogues

Compound 3 : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic Acids ()

  • Core: Fluoroquinoline with a piperazino-sulfonyl/benzoyl group.
  • Synthesis : Reacted with benzenesulfonyl halides under mild conditions (DCM/EtOH, triethylamine) .
  • Key Difference: The fluoroquinoline core and piperazino linker differ from the target compound’s fused dioxinoquinoline and direct piperidine attachment, impacting target selectivity.

Piperidine Carboxamide Derivatives

Compound 4 : CP-945,598 (1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide) ()

  • Core: Purine vs. quinoline.
  • Substituents: Piperidine-4-carboxamide with ethylamino and dual chlorophenyl groups.
  • PK Data : Metabolized by CYP3A4/5 and CYP2D6 to carboxylic acid (M2) and ketone (M5) derivatives, suggesting susceptibility to oxidative metabolism .
  • Key Insight : The target compound’s dioxane ring may reduce CYP-mediated metabolism compared to CP-945,598’s purine core.

Structural and Pharmacokinetic Comparison Table

Property Target Compound Compound 1 Compound 4
Core Structure Dioxinoquinoline Benzodiazol-2-one Purine
Molecular Weight Not reported 449.1 (LCMS) 529.8 (free base)
Key Substituent 4-Chlorobenzenesulfonyl 4-Chlorophenyl carboxamide Dual chlorophenyl groups
Synthetic Yield Not reported 74% Not reported
Metabolism Hypothesized CYP3A4 involvement Not studied CYP3A4/5, CYP2D6

Key Research Findings

Synthesis Efficiency : The target compound’s benzenesulfonyl group (similar to Compound 3) may require optimized coupling conditions, as seen in ’s use of aroyl halides .

Metabolic Stability: The dioxinoquinoline core likely improves metabolic stability over purine (Compound 4) or benzodiazol-2-one (Compound 1) cores, which are prone to oxidation .

Solubility : The piperidine-4-carboxamide group (as in Compounds 1 and 4) enhances aqueous solubility compared to carboxylic acid derivatives (Compound 2) .

Activité Biologique

The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine moiety and a quinoline derivative. The presence of the 4-chlorobenzenesulfonyl group is notable for its potential influence on biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of similar quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of compounds structurally related to our target compound against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines. Results indicated that these compounds inhibited cell growth significantly, suggesting that our compound may also possess similar properties due to structural analogies .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AHepG210.5
Compound BMCF715.3
Compound CHCT-1168.7

Antibacterial Activity

The antibacterial efficacy of the compound was assessed through various assays against common bacterial strains. Compounds with similar sulfonamide functionalities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Table 2: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Reference Compound
Salmonella typhi22Sulfamethoxazole
Bacillus subtilis25Penicillin
Escherichia coli15Ampicillin

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been examined. Specifically, its activity against acetylcholinesterase (AChE) and urease was evaluated. Inhibitory assays revealed that compounds with similar structures can exhibit potent AChE inhibition, which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease.

Table 3: Enzyme Inhibition Data

Compound NameAChE IC50 (µM)Urease IC50 (µM)
Compound D5.03.5
Compound E6.12.9

Case Studies

In a notable case study, researchers synthesized a series of piperidine derivatives and tested their biological activities comprehensively. The results indicated that modifications in the chemical structure could lead to enhanced biological activities, particularly in anticancer and antibacterial domains .

Q & A

Q. How can researchers confirm the structural identity of this compound during synthesis?

  • Methodological Answer: Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR): Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with literature values for key functional groups (e.g., piperidine protons at δ 1.42–4.49 ppm, sulfonyl group resonance) .
  • Mass Spectrometry (MS): Validate molecular weight via high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 471 for related derivatives) .
  • Infrared Spectroscopy (IR): Identify characteristic absorption bands (e.g., sulfonyl S=O stretching at ~1360–1160 cm1^{-1}) .
  • Elemental Analysis: Ensure experimental C/H/N/S percentages match theoretical values (e.g., %C 51.07, %H 4.50 for analogs) .

Q. What are the critical steps in synthesizing the piperidine-4-carboxamide core?

  • Methodological Answer:
  • Piperidine Ring Formation: Use reductive amination or cyclization reactions with precursors like ethyl piperidine-3-carboxylate derivatives under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Sulfonyl Group Introduction: React intermediates with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., K2_2CO3_3) to ensure regioselective sulfonation .
  • Purification: Employ column chromatography (e.g., silica gel, hexane/EtOAc gradient) and validate purity via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer:
  • Orthogonal Assays: Cross-validate results using independent methods (e.g., enzyme inhibition assays vs. cellular viability tests) to rule out assay-specific artifacts .
  • Metabolite Profiling: Investigate metabolic stability using human liver microsomes (HLM) and identify active metabolites (e.g., oxidation products via CYP450 isoforms) that may contribute to observed discrepancies .
  • Solubility/Permeability Testing: Assess physicochemical properties (e.g., LogP, aqueous solubility) to differentiate intrinsic activity from bioavailability limitations .

Q. What computational strategies optimize the compound’s interaction with a target protein?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to model binding poses, focusing on sulfonyl group interactions with hydrophobic pockets and the piperidine carboxamide’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100+ ns trajectories to evaluate conformational changes or binding-site flexibility .
  • QSAR Modeling: Derive predictive models using descriptors like polar surface area (PSA) and topological torsion to guide structural modifications .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Solution:
  • Reagent Optimization: Replace traditional coupling agents (e.g., EDC/HOBt) with uronium-based reagents (e.g., HATU) to improve carboxamide formation efficiency .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics and intermediate solubility .
  • Temperature Gradients: Perform reactions under microwave irradiation (50–100°C) to reduce side-product formation .

Q. What strategies validate the compound’s selectivity in multi-target pharmacological screens?

  • Solution:
  • Counter-Screening: Test against structurally related off-targets (e.g., other sulfonamide-binding enzymes like carbonic anhydrase isoforms) to rule out pan-assay interference .
  • Crystallographic Studies: Resolve co-crystal structures with the target protein to confirm binding mode and identify key interaction residues .
  • Kinetic Analysis: Measure IC50_{50} values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.